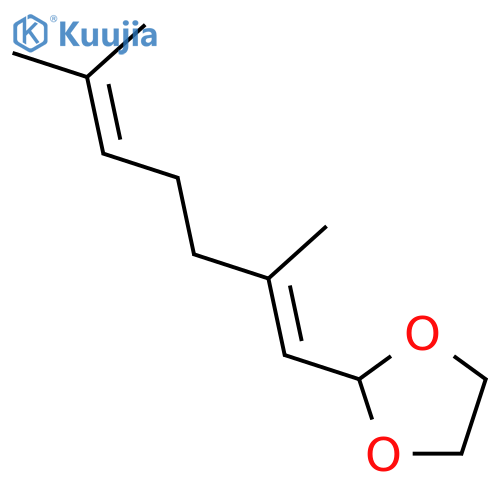Cas no 66408-78-4 (2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane)

66408-78-4 structure
商品名:2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolane,2-(2,6-dimethyl-1,5-heptadien-1-yl)-
- 2-((E)-2,6-DIMETHYL-HEPTA-1,5-DIENYL)-[1,3]DIOXOLANE
- CITRAL ETHYLENE GLYCOL ACETAL
- 2-<2.6-Dimethyl-heptadien-1.5-yl>-<1.3>-dioxolan
- CITRACETAL
- RARECHEM AL BP 0142
- 2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane
-
計算された属性
- せいみつぶんしりょう: 196.14600
- どういたいしつりょう: 196.14633
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
じっけんとくせい
- 色と性状: 無色液体甘い柑橘レモンのような香り
- 密度みつど: 0.9884 (rough estimate)
- ふってん: 273.19°C (rough estimate)
- フラッシュポイント: 109.8°C
- 屈折率: 1.4480 (estimate)
- PSA: 18.46000
- LogP: 3.05200
- ようかいせい: 水/プロピレングリコール/エタノールと油に微溶解し、アルカリ性媒体中ではクエンアルデヒドより中性で安定し、香りが穏やかである
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane セキュリティ情報
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-173288-10.0g |
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane |
66408-78-4 | 10g |
$5405.0 | 2023-05-25 | ||
| Enamine | EN300-173288-0.5g |
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane |
66408-78-4 | 0.5g |
$980.0 | 2023-09-20 | ||
| Enamine | EN300-173288-1.0g |
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane |
66408-78-4 | 1g |
$1256.0 | 2023-05-25 | ||
| Enamine | EN300-173288-0.25g |
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane |
66408-78-4 | 0.25g |
$623.0 | 2023-09-20 | ||
| Enamine | EN300-173288-0.1g |
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane |
66408-78-4 | 0.1g |
$437.0 | 2023-09-20 | ||
| Enamine | EN300-173288-2.5g |
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane |
66408-78-4 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-173288-5.0g |
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane |
66408-78-4 | 5g |
$3645.0 | 2023-05-25 | ||
| Enamine | EN300-173288-10g |
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane |
66408-78-4 | 10g |
$5405.0 | 2023-09-20 | ||
| Enamine | EN300-173288-1g |
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane |
66408-78-4 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-173288-0.05g |
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane |
66408-78-4 | 0.05g |
$293.0 | 2023-09-20 |
2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
66408-78-4 (2-(2,6-dimethylhepta-1,5-dien-1-yl)-1,3-dioxolane) 関連製品
- 7492-66-2(1,1-Diethoxy-3,7-dimethylocta-2,6-diene)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 68551-17-7(Isoalkanes, C10-13)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
